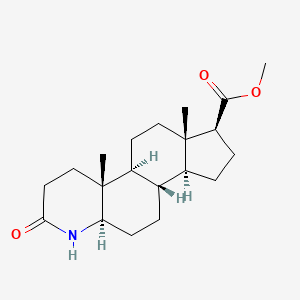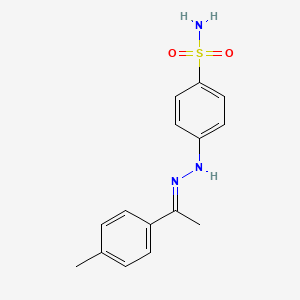![molecular formula C9H16ClN B1145851 (1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decane;hydrochloride CAS No. 1820572-35-7](/img/structure/B1145851.png)
(1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decane;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decane;hydrochloride” is a chemical compound with the molecular formula C10H16 . It is also known by other names such as endo-tetrahydrodicyclopentadiene .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, (1R,2R,5S,6S)-Tricyclo[4.3.1.12,5]undecane was synthesized by hydride transfer reduction–ring expansion of (1RS,2RS,6RS,7SR)-2-hydroxymethyltricyclo[5.2.1.02,6]decane with sulphuric acid and n-pentane .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decane;hydrochloride” include a molecular weight of 136.234, a density of 1.0±0.1 g/cm3, a boiling point of 192.5±0.0 °C at 760 mmHg, a melting point of 75ºC, and a flash point of 40.6±0.0 °C .Scientific Research Applications
Environmental Contaminant Research
- Distribution of Lindane and Hexachlorocyclohexanes (HCHs) : Research has focused on the environmental distribution and transformation of γ-HCH (Lindane) and its isomers, due to their widespread presence as contaminants. The study highlights the environmental and human health risks associated with HCH residues and the necessity for effective management programs to mitigate pollution. The transformation of γ-HCH to other isomers in the environment, particularly through photoisomerization, has significant implications for managing these contaminants (Walker et al., 1999).
Industrial Chemistry and Catalysis
- Oxidation of Cyclohexane : A comprehensive review covers the catalytic materials used for the oxidation of cyclohexane to produce ketone–alcohol (KA) oil, a critical feedstock for nylon production. This review summarizes various catalysts, solvents, and oxidants used in cyclohexane oxidation from 2014 to 2020, highlighting the effectiveness of metal and metal oxide catalysts and the potential of photocatalytic oxidation processes (Abutaleb & Ali, 2021).
Environmental Toxicology and Safety
- 1,4-Dioxane as Water Contaminant : This review addresses the occurrence, human exposure, and health effects of 1,4-dioxane, emphasizing its classification as a probable human carcinogen by the U.S. Environmental Protection Agency. The study calls for further research on its environmental fate, analytical detection, and treatment technologies to inform effective public health policy (Godri Pollitt et al., 2019).
Material Science and Engineering
- Stabilization and Controlled Release of Compounds : This paper discusses various approaches for stabilizing and controlling the release of gaseous/volatile active compounds used in pre-harvest and postharvest management of fresh produce. It highlights methods to achieve controlled release for different applications, underlining the importance of understanding physical and chemical interactions for effective use of these compounds (Chen et al., 2020).
properties
IUPAC Name |
(1S,2S,6R,7R)-4-azatricyclo[5.2.1.02,6]decane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c1-2-7-3-6(1)8-4-10-5-9(7)8;/h6-10H,1-5H2;1H/t6-,7+,8-,9+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNBWKCSAOQKIY-JGJABSLASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2CNC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@@H]3[C@H]2CNC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-N-[(2R)-1-oxo-1-propan-2-yloxypropan-2-yl]phosphonamidic acid](/img/structure/B1145782.png)

